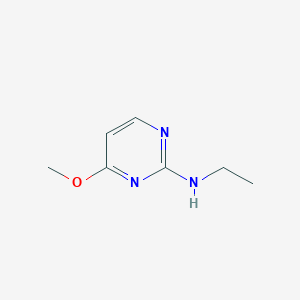
N-ethyl-4-methoxypyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methoxypyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxypyrimidin-2-amine typically involves the reaction of 4-methoxy-2-pyrimidinamine with ethylating agents under controlled conditions. One common method is the alkylation of 4-methoxy-2-pyrimidinamine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of N-ethyl-4-methoxy-2-pyrimidinone.
Reduction: Formation of N-ethyl-4-methoxy-2-pyrimidinamine derivatives with reduced functional groups.
Substitution: Formation of N-alkyl or N-acyl derivatives of N-ethyl-4-methoxy-2-pyrimidinamine.
Applications De Recherche Scientifique
N-ethyl-4-methoxypyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its biological activity.
Mécanisme D'action
The mechanism of action of N-ethyl-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-pyrimidinamine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-Methyl-4-methoxy-2-pyrimidinamine: Similar structure but with a methyl group instead of an ethyl group, leading to different properties.
4-Ethoxy-2-pyrimidinamine: Contains an ethoxy group instead of a methoxy group, which can influence its chemical behavior.
Uniqueness
N-ethyl-4-methoxypyrimidin-2-amine is unique due to the presence of both an ethyl group and a methoxy group on the pyrimidine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N-ethyl-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-3-8-7-9-5-4-6(10-7)11-2/h4-5H,3H2,1-2H3,(H,8,9,10) |
Clé InChI |
VGTGNIMQQPPLIU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=CC(=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















